2-[(3-fluorophenoxy)methyl]benzoic Acid
Description
Contextualization of Fluorinated Aromatic Carboxylic Acid Derivatives in Chemical Sciences
Fluorinated aromatic carboxylic acids represent a class of organic compounds of significant interest in the chemical sciences, particularly in the realm of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. google.com Factors such as fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond contribute to these effects. nih.gov
In drug design, fluorination is a widely used tactic to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. google.comnih.gov The C-F bond is more stable than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic degradation and extending its biological half-life. nih.gov Furthermore, the introduction of fluorine can alter the acidity (pKa) and lipophilicity of a molecule, which are critical parameters for its pharmacokinetic profile. google.com Fluorine-containing aromatic carboxylic acids are considered valuable building blocks for the synthesis of new pharmaceuticals, agrochemicals, and high-performance materials. nih.gov The development of novel synthetic methods to introduce fluorine into complex molecules remains an active area of research, highlighting the continued importance of these compounds. researchgate.net
Historical Development and Significance of Phenoxy-Substituted Benzoic Acid Scaffolds in Research
The parent molecule, benzoic acid, has a long history in chemistry, having been first described in the 16th century through the dry distillation of gum benzoin. nih.govnih.gov Its structure was determined in 1832, and its utility as a key precursor in chemical synthesis has been recognized ever since. nih.gov The investigation into substituted benzoic acids followed, with early 20th-century research exploring their various properties.
A notable historical study from 1942 by Zimmerman and Hitchcock investigated substituted phenoxy and benzoic acids as plant growth-regulating substances. usda.gov This early work laid the groundwork for understanding how modifications to the phenoxy and benzoic acid structures influence physiological activity. In modern research, particularly in medicinal chemistry, phenoxy-substituted benzoic acid scaffolds are recognized for their conformational flexibility and their potential as isosteres (molecules with similar shapes and volumes) of other chemical groups, which can be advantageous in drug design. These scaffolds are integral to the development of various therapeutic agents, including those with anti-inflammatory and antimicrobial properties. nih.gov The synthesis of derivatives, such as those with antimicrobial activity, demonstrates the scaffold's versatility. nih.gov
Overview of Current Academic Research Trajectories for 2-[(3-fluorophenoxy)methyl]benzoic Acid
Current research involving this compound primarily positions it as a key intermediate in the synthesis of more complex, biologically active molecules. chembk.com While extensive academic studies focusing solely on this compound are not prominent, its structure is indicative of its utility as a building block in drug discovery programs.
The primary research trajectory for this compound is in the field of medicinal chemistry, where it serves as a precursor for potential anti-inflammatory and antispasmodic drugs. chembk.com The rationale for its use in these areas stems from the combined structural features of a fluorinated phenyl ring, a flexible ether linkage, and a benzoic acid moiety. This combination allows for the design of molecules with specific three-dimensional conformations capable of interacting with biological targets. Research on structurally related fluorophenoxy benzoic acid derivatives, for instance, has led to the development of potential c-Met kinase inhibitors for cancer therapy and compounds for treating genetic diseases by modulating premature translation termination. nih.govgoogle.com Therefore, the academic interest in this compound is linked to the synthesis and evaluation of novel therapeutic agents that incorporate its unique structural framework.
Rationale for Comprehensive Investigation of this compound: Academic Relevance
The academic relevance of this compound is rooted in its value as a specialized molecular scaffold for organic synthesis and medicinal chemistry. A comprehensive investigation is warranted due to the specific combination of its structural components, which are each known to confer advantageous properties in biologically active compounds.
The rationale for its investigation includes:
Fluorine Substitution: The presence of a fluorine atom on the phenoxy ring is a key feature. Fluorine can enhance metabolic stability and binding affinity, making the resulting molecules potentially more effective and longer-lasting drug candidates. nih.gov
Structural Flexibility: The ether linkage between the phenoxy and methylbenzoic acid groups provides rotational freedom. This flexibility allows the final molecule to adopt various conformations, increasing the probability of a precise fit within a biological target's binding site.
Ortho-Substituted Benzoic Acid: The carboxylic acid group is a common feature in many drugs, serving as a key interaction point with biological receptors. Its ortho position relative to the methyl-phenoxy substituent creates a specific spatial arrangement that can be exploited in rational drug design to achieve high potency and selectivity.
Synthetic Utility: As a stable, solid compound with good solubility in organic solvents, it is a practical and versatile starting material for multi-step syntheses. chembk.com The development of efficient synthetic routes to create derivatives from this acid is a relevant area of chemical research. vwr.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₃ | chembk.comchemscene.com |
| Molecular Weight | 246.23 g/mol | chemscene.com |
| Appearance | White crystalline solid | chembk.com |
| Melting Point | ~172-176 °C | chembk.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 114312-47-9 | chemscene.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZIOQBQSNKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Fluorophenoxy Methyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-[(3-fluorophenoxy)methyl]benzoic Acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For this compound, two primary disconnections are logical: the ether linkage and the carboxylic acid group.
Route A: Ether Disconnection (C-O Bond) This approach disconnects the ether bond, identifying a phenoxide and an alkyl halide as synthons. This is the most common and direct strategy.
Route B: Oxidation Strategy (C-H/C-C Bond) This strategy involves a functional group interconversion (FGI) of the carboxylic acid back to a methyl group. The synthesis then proceeds by forming the ether first, followed by a late-stage oxidation.
Based on the retrosynthetic analysis, the key building blocks for the synthesis can be identified.
From Route A (Ether Disconnection):
3-Fluorophenol: Provides the fluorinated phenoxy moiety.
2-(Bromomethyl)benzoic acid or its ester (e.g., Methyl 2-(bromomethyl)benzoate): Serves as the electrophile containing the benzoic acid precursor. Phthalide is another viable precursor which can be opened by the phenoxide.
From Route B (Oxidation Strategy):
3-Fluorophenol: As in Route A.
2-Methylbenzyl bromide (or chloride): The electrophile for the initial ether formation.
2-[(3-Fluorophenoxy)methyl]toluene: The intermediate that undergoes final oxidation.
The selection of precursors is guided by commercial availability, cost, and reactivity.
| Retrosynthetic Route | Key Disconnection | Primary Precursors |
|---|---|---|
| Route A | Ether C-O Bond | 3-Fluorophenol and a 2-(halomethyl)benzoic acid derivative (e.g., Phthalide) |
| Route B | Functional Group Interconversion (Carboxyl -> Methyl) | 3-Fluorophenol and a 2-methylbenzyl halide |
Route A (Williamson Ether Synthesis): This route is highly feasible and relies on a well-established reaction. wikipedia.org The reaction of a phenoxide with a primary alkyl halide is typically efficient. masterorganicchemistry.com However, the atom economy can be moderate due to the formation of a salt byproduct (e.g., NaBr). The use of phthalide is also a strong possibility, where the phenoxide acts as a nucleophile to open the lactone ring.
Route B (Late-Stage Oxidation): This route is also feasible. The initial ether formation is straightforward. The final oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. libretexts.org The atom economy of this step heavily depends on the oxidant used. Classical methods using stoichiometric strong oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3) have poor atom economy. libretexts.orgchemspider.com More modern, greener approaches using molecular oxygen and a catalyst would offer significantly better atom economy. organic-chemistry.org
Established and Emerging Synthetic Routes to the Core this compound Structure
The synthesis of the target molecule can be achieved through several established and emerging routes, focusing on the key bond formations.
The formation of the ether bond is central to the synthesis of this compound.
Williamson Ether Synthesis: This is the most common method for preparing asymmetrical ethers. wikipedia.org The reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an organohalide. wikipedia.org In the context of the target molecule, 3-fluorophenol is treated with a base to form sodium 3-fluorophenoxide. This nucleophile then reacts with an electrophile like methyl 2-(bromomethyl)benzoate.
Reactants: Sodium 3-fluorophenoxide and Methyl 2-(bromomethyl)benzoate.
Base: A moderately strong base like sodium hydroxide (NaOH) or a weaker base like potassium carbonate (K2CO3) is sufficient for the acidic phenol. jk-sci.com
Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF) or acetone are typically used to accelerate the SN2 reaction. jk-sci.com
Post-reaction: The resulting ester is hydrolyzed to the final carboxylic acid.
Catalytic Alternatives: While the Williamson synthesis is robust, it generates stoichiometric salt waste. google.com Modern chemistry seeks catalytic alternatives.
Ullmann Condensation: Traditionally used for diaryl ethers, a modified Ullmann-type reaction can couple a phenol with an aryl halide using a copper catalyst. nih.gov This is less relevant here as the electrophile is a benzyl (B1604629) halide, not an aryl halide.
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds but is typically used for coupling alcohols with aryl halides/triflates. nih.gov
Reductive Etherification: Emerging methods involve the reductive coupling of carbonyl compounds with alcohols. nih.gov For this specific target, this route is less direct.
TFA-Catalyzed Cross-Coupling: Recent developments show that trifluoroacetic acid (TFA) can catalyze the cross-coupling of alcohols, providing a metal-free alternative for ether synthesis. nih.gov
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Fluorophenoxide + 2-(Bromomethyl)benzoic acid ester | Base (K₂CO₃, NaOH), Solvent (DMF, Acetone) | Reliable, high yield, broad scope wikipedia.org | Stoichiometric salt byproduct google.com |
| Catalytic C-O Coupling | 3-Fluorophenol + 2-(Bromomethyl)benzoic acid derivative | Metal catalyst (e.g., Cu, Pd), base | Lower waste, milder conditions possible | Catalyst cost and removal, less common for this specific substrate class |
The benzoic acid group can be introduced either by direct carboxylation of a precursor or by the oxidation of a methyl group.
Oxidation Strategies: This is arguably the more common and practical approach for this target molecule. The synthesis would begin by preparing the ether intermediate, 2-[(3-fluorophenoxy)methyl]toluene, via a Williamson synthesis from 3-fluorophenol and 2-methylbenzyl chloride. The benzylic methyl group is then oxidized.
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or basic conditions effectively convert primary alkyl side-chains on an aromatic ring to carboxylic acids. libretexts.orgreddit.com The reaction typically requires heating. chemspider.com
Catalytic Oxidation: More environmentally benign methods use catalysts with a terminal oxidant like air or molecular oxygen. A common system involves cobalt or manganese salts with a bromide source (e.g., Co(OAc)2/NaBr) in an acetic acid solvent. organic-chemistry.org
Hydrogen Peroxide: Benzyl halides can be directly oxidized to benzoic acids using 30% hydrogen peroxide with a sodium tungstate (Na2WO4) catalyst and a phase-transfer agent. organic-chemistry.org
Carboxylation Strategies: These methods involve the direct introduction of a -COOH group.
Grignard Reagent Carboxylation: This classic method involves forming a Grignard reagent from an aryl or benzyl halide and then reacting it with carbon dioxide (CO2), followed by acidic workup. libretexts.org For the target molecule, this would require a precursor like 1-(chloromethyl)-2-((3-fluorophenoxy)methyl)benzene, which is not readily available.
Direct C-H Carboxylation: Advanced methods allow for the direct carboxylation of C-H bonds using CO2. nih.gov These often require transition metal catalysts (e.g., iridium or rhodium) and directing groups to achieve regioselectivity. nih.govchemrxiv.org While powerful, this would be an unnecessarily complex route for this specific target. Lewis acid-mediated carboxylation with CO2 is also possible but may lack the required regioselectivity. nih.gov
While the primary synthetic routes build the molecule sequentially, it is theoretically possible to introduce the (3-fluorophenoxy)methyl group onto a pre-existing benzoic acid ring via regioselective ortho-substitution. The carboxylate group is a powerful ortho-directing group in certain reactions. nih.gov
Directed Ortho-Metalation (DoM): Benzoic acid can be deprotonated at the ortho position by a strong base like s-butyllithium in the presence of TMEDA. organic-chemistry.org The resulting ortho-lithiated species is a potent nucleophile that could, in principle, react with an electrophile like (3-fluorophenoxy)methyl chloride. This provides a highly regioselective route to ortho-functionalized benzoic acids.
Transition Metal-Catalyzed C-H Functionalization: The carboxylate group can direct transition metals like rhodium, ruthenium, or iridium to catalyze functionalization at the ortho C-H bond. nih.govrsc.org For example, a rhodium(III)-catalyzed process could potentially be adapted for ortho-alkylation. These methods are at the forefront of synthetic chemistry and offer high efficiency and selectivity. researchgate.net
The "ortho effect" in substituted benzoic acids is a well-known phenomenon where an ortho-substituent, through steric hindrance, forces the carboxyl group out of the plane of the benzene ring. wikipedia.org This twisting inhibits resonance and increases the acidity of the compound compared to its meta and para isomers. wikipedia.org
Fluorination Methodologies for Introduction of the 3-Fluorophenoxy Moiety
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the 3-fluorophenoxy moiety. This can be achieved through several fluorination strategies, broadly categorized as nucleophilic and electrophilic fluorination.
Nucleophilic Aromatic Substitution (SNA r): In this approach, a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces a leaving group on an aromatic ring. For the synthesis of a precursor to the 3-fluorophenoxy group, this would typically involve a starting material like 3-hydroxybenzonitrile or 3-nitrophenol, where a nitro or other electron-withdrawing group activates the ring towards nucleophilic attack. The reaction is often carried out in a polar aprotic solvent at elevated temperatures. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate, a key step in the SNAr mechanism. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org For the synthesis of a 3-fluorophenoxy precursor, one might start with a phenol derivative and introduce the fluorine atom directly onto the ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. Hydroxyl groups are strongly activating and ortho, para-directing, meaning the fluorine would be directed to the positions ortho and para to the hydroxyl group. To achieve meta-fluorination, a meta-directing group would need to be present on the ring.
Transition Metal-Catalyzed Fluorination: Modern synthetic methods also include transition metal-catalyzed fluorination reactions. Copper and palladium catalysts have been employed for the fluorination of aryl halides and boronic acids. nih.govdntb.gov.uarsc.orgresearchgate.net For instance, a copper(I)-catalyzed fluorination of an aryl bromide could be a viable route to a 3-fluorophenoxy precursor. These methods often offer milder reaction conditions and improved functional group tolerance compared to traditional methods.
Functional Group Interconversions and Derivatization Strategies of this compound
Once this compound is synthesized, its functional groups can be further modified to create a variety of derivatives.
Transformations of the Carboxylic Acid Functionality: Esterification, Amidation, Reduction
The carboxylic acid group is a versatile handle for a range of chemical transformations.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. researchgate.netresearchgate.net For sterically hindered benzoic acids, alternative methods such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) may be more effective. acs.org
| Reactant (Alcohol) | Catalyst/Conditions | Product | Yield (%) |
| Methanol | H₂SO₄, reflux | Methyl 2-[(3-fluorophenoxy)methyl]benzoate | High |
| Ethanol | DCC, DMAP | Ethyl 2-[(3-fluorophenoxy)methyl]benzoate | Good |
| Benzyl alcohol | SOCl₂, then benzyl alcohol | Benzyl 2-[(3-fluorophenoxy)methyl]benzoate | Good |
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net Alternatively, peptide coupling reagents such as HATU or HBTU can be used to directly couple the carboxylic acid with an amine under milder conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
| Reactant (Amine) | Coupling Reagent/Conditions | Product | Yield (%) |
| Ammonia | SOCl₂, then NH₃ | 2-[(3-fluorophenoxy)methyl]benzamide | Good |
| Aniline | HATU, DIPEA | N-phenyl-2-[(3-fluorophenoxy)methyl]benzamide | High |
| Diethylamine | T3P | N,N-diethyl-2-[(3-fluorophenoxy)methyl]benzamide | High |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. brainly.inquora.comallen.indoubtnut.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. brainly.inquora.comallen.indoubtnut.compearson.com The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide.
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions
Both aromatic rings of this compound are susceptible to further functionalization.
Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS reactions on the two aromatic rings is determined by the directing effects of the existing substituents.
On the Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. quora.comgauthmath.com The phenoxymethyl group is an ortho, para-directing group. Therefore, electrophilic attack on this ring would likely be directed to the positions ortho and para to the phenoxymethyl group, with the meta position to the carboxylic acid also being a possibility, though likely less favored due to the deactivating nature of the carboxyl group.
On the Fluorophenoxy Ring: The fluorine atom is a deactivating, ortho, para-directing group. The ether oxygen is an activating, ortho, para-directing group. The combined effect of these two substituents would strongly direct incoming electrophiles to the positions ortho and para to the ether linkage.
Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃). youtube.com
Metal-Catalyzed Coupling Reactions: The aromatic rings can also be functionalized using transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.com This would typically require prior conversion of a C-H bond on one of the rings to a C-Halogen or C-Triflate bond to serve as the electrophilic partner in the coupling reaction. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents.
| Coupling Partner | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ (Suzuki) | 2-[(3-(phenyl)phenoxy)methyl]benzoic acid derivative |
| Styrene | Pd(OAc)₂, P(o-tolyl)₃ (Heck) | 2-[(3-(styryl)phenoxy)methyl]benzoic acid derivative |
Modifications of the Methylene (B1212753) Bridge
The methylene bridge connecting the two aromatic moieties can also be a site for chemical modification, although this is generally less common than transformations of the carboxylic acid or aromatic rings. C-H activation strategies using transition metal catalysts could potentially be employed to functionalize this benzylic position. nih.govnih.govresearchgate.net For instance, oxidation could convert the methylene group to a carbonyl, or radical reactions could introduce a halogen. Hydrogenolysis of the benzyl ether bond is also a possibility under certain catalytic hydrogenation conditions, which would lead to cleavage of the molecule. youtube.com
Catalytic Approaches in the Synthesis of this compound and its Analogues
Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives.
Transition Metal Catalysis in C-O and C-C Bond Formation
C-O Bond Formation: The key ether linkage in the target molecule is often formed via a nucleophilic substitution reaction. While the Williamson ether synthesis (reaction of an alkoxide with an alkyl halide) is a classical method, transition metal-catalyzed methods have gained prominence for the formation of diaryl ethers. The Ullmann condensation, which uses a copper catalyst to couple an aryl halide with a phenol, is a well-established method. mdpi.com More recently, palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions have emerged as powerful tools for diaryl ether synthesis, often proceeding under milder conditions and with a broader substrate scope. researchgate.netrsc.org
C-C Bond Formation: As mentioned previously, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are indispensable for forming new carbon-carbon bonds on the aromatic rings. youtube.commdpi.comorganic-chemistry.org These reactions provide a versatile platform for introducing a wide array of substituents, thereby enabling the synthesis of a diverse library of analogues of this compound for various applications.
Organocatalysis in Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into molecules is a critical aspect of modern drug discovery and materials science. Organocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity without the need for metal catalysts. For a molecule like this compound, where a chiral center could be introduced, for instance, at the benzylic carbon, organocatalytic strategies could be hypothetically applied.
One potential approach is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic mixture of an alcohol intermediate could be resolved through acylation catalyzed by a chiral organocatalyst. In such a process, one enantiomer of the alcohol would react faster with an acylating agent, leaving the other enantiomer unreacted and thus allowing for their separation. Chiral amines, N-heterocyclic carbenes (NHCs), or chiral phosphoric acids are classes of organocatalysts known to be effective in such resolutions.
Another theoretical strategy involves the asymmetric construction of the ether linkage. A chiral phase-transfer catalyst, which is a type of organocatalyst, could be employed in a Williamson-type ether synthesis between a derivative of 2-methylbenzoic acid and 3-fluorophenol. The chiral catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.
Below is a hypothetical data table illustrating potential organocatalytic approaches for the synthesis of chiral analogues of this compound.
| Catalyst Type | Hypothetical Reaction | Potential Chiral Catalyst | Expected Outcome |
| Chiral Amine | Kinetic resolution of racemic 2-(hydroxymethyl)benzoic acid derivative | Cinchona alkaloid derivative | High enantiomeric excess of the unreacted alcohol enantiomer |
| N-Heterocyclic Carbene (NHC) | Asymmetric acylation of a racemic alcohol precursor | Chiral triazolium salt | Enantioenriched ester and unreacted alcohol |
| Chiral Phosphoric Acid | Asymmetric etherification | BINOL-derived phosphoric acid | Formation of one enantiomer of the ether product in excess |
| Chiral Phase-Transfer Catalyst | Asymmetric Williamson ether synthesis | Chiral quaternary ammonium salt | Enantioselective formation of the C-O bond |
It is important to emphasize that the successful implementation of these hypothetical routes would require significant experimental investigation to optimize reaction conditions, catalyst selection, and substrate design.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Production
The production of chemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be evaluated and designed through this lens.
A common route to phenoxymethyl benzoic acids is the Williamson ether synthesis. A traditional approach might involve the reaction of a sodium salt of 3-fluorophenol with a 2-(halomethyl)benzoic acid derivative in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While effective, this method can have several drawbacks from a green chemistry perspective. The use of stoichiometric amounts of a strong base generates salt waste, and solvents like DMF are under scrutiny due to their toxicity.
A greener approach to the Williamson ether synthesis could involve the use of a phase-transfer catalyst, which can reduce the need for harsh conditions and stoichiometric bases. Furthermore, exploring alternative, more benign solvents or even solvent-free conditions could significantly improve the environmental profile of the synthesis. The use of microwave or ultrasound assistance has also been shown to accelerate Williamson ether synthesis, potentially reducing energy consumption and reaction times.
Another key principle of green chemistry is atom economy. The ideal synthesis would maximize the incorporation of all starting material atoms into the final product. In the context of this compound synthesis, this would mean avoiding the use of protecting groups and minimizing the formation of byproducts.
A comparative table of a traditional versus a hypothetical greener synthetic approach is presented below.
| Principle of Green Chemistry | Traditional Approach (Williamson Ether Synthesis) | Hypothetical Greener Approach |
| Waste Prevention | Generation of stoichiometric salt waste (e.g., NaCl). | Catalytic approach with base regeneration or use of a milder base. |
| Atom Economy | Can be high, but use of protecting groups can lower it. | Designing a route that avoids protecting groups. |
| Less Hazardous Chemical Syntheses | Use of hazardous solvents like DMF. | Use of greener solvents (e.g., water, ethanol, or supercritical CO2) or solvent-free conditions. |
| Safer Solvents and Auxiliaries | Use of volatile and toxic organic solvents. | Application of benign solvents or techniques like solid-state synthesis. |
| Design for Energy Efficiency | Often requires heating for extended periods. | Use of microwave or ultrasound irradiation to reduce reaction times and energy input. |
| Use of Catalysis | May use stoichiometric reagents. | Employment of catalytic amounts of phase-transfer catalysts or other catalysts. |
By consciously applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient. Future research in this area would benefit from a focus on developing catalytic and environmentally benign synthetic routes.
Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorophenoxy Methyl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
1D NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment and Coupling Constant Analysis
A complete 1D NMR analysis would provide the initial and most fundamental layer of structural information for 2-[(3-fluorophenoxy)methyl]benzoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The protons of the two aromatic rings and the methylene (B1212753) bridge would resonate in the aromatic and aliphatic regions, respectively. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing crucial information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the downfield end of the spectrum (typically 165-185 ppm). The aromatic carbons would resonate in the range of approximately 110-160 ppm, with those directly bonded to the electronegative oxygen and fluorine atoms showing distinct chemical shifts. The methylene carbon would appear in the aliphatic region.
¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR would be a critical tool for its characterization. A single resonance would be expected for the fluorine atom on the phenoxy ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling to nearby protons would provide further structural confirmation.
Anticipated 1D NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (COOH) | >10 | broad singlet | - |
| ¹H (Aromatic) | 6.8 - 8.2 | multiplet | 1-9 |
| ¹H (CH₂) | ~5.0 | singlet | - |
| ¹³C (C=O) | 165 - 185 | singlet | - |
| ¹³C (Aromatic C-F) | 160 - 165 | doublet | Large ¹JCF |
| ¹³C (Aromatic C-O) | 155 - 160 | singlet | - |
| ¹³C (Aromatic) | 110 - 140 | multiple signals | - |
| ¹³C (CH₂) | 65 - 75 | singlet | - |
| ¹⁹F | -110 to -120 | multiplet | 2-9 (nJHF) |
Note: The table above presents predicted values based on known chemical shift ranges and coupling constants for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions
To assemble the complete molecular structure, a suite of two-dimensional NMR experiments would be employed to establish correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons within the same spin system, such as those on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the signals for the CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, showing the correlation from the methylene protons to the carbons of both aromatic rings, thus confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be particularly useful in determining the preferred conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound, and for gaining insight into its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Both ESI-MS and MALDI-MS are soft ionization techniques that are well-suited for analyzing organic molecules like this compound. They would be expected to generate a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the accurate determination of the molecular weight. High-resolution measurements would confirm the elemental formula (C₁₄H₁₁FO₃).
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits
By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments would provide a "fingerprint" of the molecule's structure. The resulting fragment ions would correspond to the loss of specific neutral fragments, such as H₂O, CO, and CO₂, and the cleavage of the ether bond, further confirming the connectivity of the structural subunits.
Anticipated HRMS Fragmentation Data for this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 246.0692 | [M]⁺ (Molecular Ion) |
| 229.0661 | [M-OH]⁺ |
| 201.0713 | [M-COOH]⁺ |
| 109.0297 | [C₇H₄FO]⁺ (Fluorophenoxy fragment) |
| 135.0446 | [C₈H₇O₂]⁺ (Methylbenzoic acid fragment) |
Note: The m/z values are theoretical exact masses calculated for the given chemical formulas.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the C-F stretching would also give rise to characteristic bands.
The Raman spectrum would also display these vibrational modes, but with different relative intensities. For instance, the aromatic C-C stretching vibrations are often strong in the Raman spectrum. Together, the IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups.
Anticipated Vibrational Spectroscopy Data for this compound:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Moderate |
| C=O Stretch (Carboxylic Acid) | 1680-1720 (strong) | Moderate |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-O Stretch (Ether) | 1200-1300 | Moderate |
| C-F Stretch | 1000-1100 | Moderate |
Note: This table presents typical frequency ranges for the indicated functional groups.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis of this compound
Co-crystallization Studies with Biological Macromolecules for Binding Mode Elucidation
There is no available research on the co-crystallization of this compound with any biological macromolecules, such as proteins or nucleic acids. Co-crystallization is a powerful method used to understand the binding mode of a small molecule within the active site of a biological target. The resulting crystal structure would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity of the compound. The absence of these studies means that the potential biological targets and the molecular basis for any biological activity of this compound are purely speculative at this time.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if chiral analogues are synthesized)
The synthesis of chiral analogues of this compound and their subsequent analysis by chiroptical spectroscopy has not been reported in the scientific literature. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the stereochemistry of chiral molecules. If chiral derivatives of this compound were to be synthesized, these methods would be vital for determining their absolute configuration and studying their conformational properties in solution. The lack of any such research indicates that this area of its chemistry remains unexplored.
Computational and Theoretical Studies of 2 3 Fluorophenoxy Methyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens through which the electronic structure and reactivity of molecules can be understood at a fundamental level. For 2-[(3-fluorophenoxy)methyl]benzoic acid, these calculations can elucidate key features that govern its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. acs.org
Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Optimized Structure of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-F | 1.35 | O-C-C (ether) | 108.5 |
| C=O | 1.22 | C-O-C (ether) | 118.0 |
| C-O (acid) | 1.35 | C-C-O (acid) | 115.0 |
| O-H | 0.97 | O=C-O (acid) | 123.0 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups, as specific computational data for the target molecule was not found in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other molecules, such as biological receptors or reacting species.
For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential (typically colored blue), highlighting its role as a hydrogen bond donor and its acidic nature. Understanding these electrostatic features is fundamental in predicting non-covalent interactions that are crucial for biological activity. Studies on other benzoic acid derivatives have successfully used MEP analysis to gain insights into their physical and chemical properties. oup.comacs.org
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide key insights into a molecule's reactivity and the likely pathways of chemical reactions.
In the case of this compound, the HOMO is likely to be localized on the electron-rich phenoxy and benzoic acid moieties, indicating these are the primary sites for donating electrons in a reaction. The LUMO, conversely, would represent the regions most susceptible to receiving electrons (nucleophilic attack). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can be instrumental in predicting how this compound might be metabolized or how it could interact with a biological target at an electronic level. The principles of FMO analysis are widely applied to understand the reactivity of various organic molecules. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are hypothetical and serve as an example based on typical values for similar aromatic carboxylic acids.
Conformational Analysis and Potential Energy Surface Exploration of this compound
The flexibility of a molecule, particularly one with multiple rotatable bonds like this compound, is a critical determinant of its biological activity. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to understand the energy barriers that separate them.
Torsional Energy Scans and Identification of Stable Conformers
A key aspect of conformational analysis is the systematic exploration of the potential energy surface by performing torsional energy scans. This involves rotating specific bonds in the molecule by small increments and calculating the energy at each step. For this compound, the crucial rotatable bonds are the C-O-C ether linkage and the C-C bond connecting the methyl group to the benzoic acid ring.
By plotting the energy as a function of the dihedral angle, a torsional energy profile is generated. The minima on this profile correspond to stable, low-energy conformers, while the maxima represent the transition states between them. The relative energies of the conformers allow for the determination of their populations at a given temperature using the Boltzmann distribution. This analysis is vital for understanding which shapes the molecule is likely to adopt in solution or when interacting with a binding site. Studies on other diaryl ether derivatives have highlighted the importance of such conformational features. mdpi.com
Ab Initio and Semi-Empirical Methods for Conformational Preferences
A variety of computational methods can be employed to study conformational preferences. Ab initio methods, such as Hartree-Fock and higher-level correlated methods, are based on first principles and can provide very accurate results, though they are computationally expensive. researchgate.netcolumbia.edu Semi-empirical methods, which use some experimental parameters, offer a faster but generally less accurate alternative.
For a flexible molecule like this compound, a common strategy is to use a less computationally demanding method, such as a molecular mechanics force field or a semi-empirical method, to perform an initial broad conformational search. The low-energy conformers identified are then subjected to more accurate ab initio or DFT calculations for geometry optimization and energy refinement. This hierarchical approach allows for an efficient yet reliable exploration of the conformational space, providing a detailed picture of the molecule's flexibility and the relative stabilities of its different spatial arrangements. The conformational flexibility of drug-like molecules is a well-studied area, with research indicating that molecules often bind to their targets in conformations that are not the global minimum in energy. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
The choice of solvent representation in MD simulations is a critical factor that influences the accuracy and computational cost of the simulation. For a molecule like this compound, both explicit and implicit solvent models can be employed.
Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are included in the simulation box along with the solute. This provides the most detailed and accurate representation of solute-solvent interactions, including the formation of specific hydrogen bonds between the carboxylic acid group of the molecule and water. However, the large number of solvent molecules significantly increases the computational expense.
The selection between these models depends on the specific research question. For detailed analysis of solvation shell structure and specific water-mediated interactions, an explicit model would be preferable. For rapid conformational sampling or initial screening, an implicit model may be more practical.
The output of an MD simulation is a trajectory, which is a record of the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory for this compound would be crucial for understanding its dynamic properties.
Conformational Flexibility: The molecule possesses several rotatable bonds, particularly around the ether linkage and the bond connecting the methyl group to the benzoic acid ring. Trajectory analysis, through techniques like root-mean-square deviation (RMSD) and dihedral angle analysis, can identify the preferred conformations of the molecule in solution. This information is vital as the biologically active conformation may differ from the lowest energy state in a vacuum.
Ligand-Target Recognition: MD simulations can also be used to study the initial steps of ligand-protein binding. By placing this compound in a simulation box with a hypothesized biological target, one can observe how the ligand approaches and orients itself within the binding site. This can provide insights into the key intermolecular interactions that drive the recognition process.
Molecular Docking and Ligand-Protein Interaction Modeling of this compound (Pre-clinical/Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in virtual screening and for generating hypotheses about the mechanism of action of a potential drug molecule.
Given the structural features of this compound, several classes of proteins could be considered as hypothetical biological targets. For instance, enzymes that bind benzoic acid derivatives, such as certain metabolic enzymes or cyclooxygenases, could be investigated. nih.govnih.gov Molecular docking studies would involve placing the 3D structure of the compound into the binding site of these target proteins and using a scoring function to estimate the binding affinity. The results would predict the most likely binding pose and provide a quantitative measure of the strength of the interaction.
| Hypothesized Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 |
| Aldose Reductase | -8.1 | Tyr48, His110, Trp111 |
This table presents hypothetical data based on docking studies of similar compounds and is for illustrative purposes only.
A detailed analysis of the docked poses of this compound would reveal the specific intermolecular interactions responsible for its binding to a hypothesized target. researchgate.net
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, potentially interacting with polar residues such as serine, threonine, or the backbone amide groups of the protein. The ether oxygen and the fluorine atom could also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl rings of the molecule provide significant nonpolar surface area for hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. nih.gov
π-Stacking: The aromatic rings can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Hypothesized Target |
| Hydrogen Bond | Carboxylic acid (-COOH) | Ser, Thr, Asn, Gln, His |
| Hydrogen Bond | Ether oxygen (-O-) | Tyr, Ser, Thr |
| Hydrogen Bond | Fluorine (-F) | Backbone NH |
| Hydrophobic | Phenyl rings | Leu, Val, Ile, Ala, Met |
| π-Stacking | Phenyl rings | Phe, Tyr, Trp |
This table illustrates the potential types of intermolecular interactions and is based on general principles of ligand-protein binding.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Based on this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular surface area, volume, shape indices.
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polar surface area.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a model that relates these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
| Analogue (Hypothetical) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| 2-[(3-chlorophenoxy)methyl]benzoic acid | 276.69 | 3.8 | 46.5 | 5.2 |
| 2-[(3-bromophenoxy)methyl]benzoic acid | 321.14 | 4.1 | 46.5 | 4.8 |
| 2-[(3-methylphenoxy)methyl]benzoic acid | 242.27 | 3.6 | 46.5 | 6.5 |
| 2-[(4-fluorophenoxy)methyl]benzoic acid | 246.23 | 3.4 | 46.5 | 7.1 |
This table contains hypothetical data for illustrative purposes to demonstrate the components of a QSAR/QSPR study.
Biological Activity and Mechanistic Insights of 2 3 Fluorophenoxy Methyl Benzoic Acid in Vitro and Cellular Studies
Enzyme Inhibition and Activation Studies: Mechanistic Elucidation of 2-[(3-fluorophenoxy)methyl]benzoic Acid
Identification of Target Enzymes and Isoforms
There is no available data identifying specific enzyme targets or isoforms that are modulated by this compound.
Kinetic Characterization of Enzyme Modulation (e.g., Ki, IC50, Vmax, Km)
No studies reporting the kinetic parameters of enzyme modulation, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the maximum reaction velocity (Vmax), or the Michaelis constant (Km), for this compound have been found.
Determination of Inhibition Type: Competitive, Non-Competitive, Uncompetitive, Mixed
Without kinetic data, the type of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) for this compound cannot be determined.
Receptor Binding Assays and Receptor Modulatory Effects
Radioligand Binding Studies for Affinity (Kd) and Receptor Selectivity
There are no published radioligand binding studies to determine the dissociation constant (Kd) or the receptor selectivity profile of this compound.
Functional Assays for Agonist, Antagonist, or Allosteric Modulator Activity
No functional assays have been reported that would classify this compound as an agonist, antagonist, or allosteric modulator at any specific receptor.
Cell-Based Assays for Intracellular Pathway Modulation and Phenotypic Screening
Detailed investigations using cell-based assays are critical to elucidating the intracellular effects of a compound. Such studies can reveal how a molecule influences gene expression, modulates signaling pathways, and produces specific cellular phenotypes. For this compound, however, there is a conspicuous lack of published data in these areas.
Gene Expression Profiling and Reporter Gene Assays
Gene expression profiling, often conducted using microarray or RNA-sequencing technologies, provides a global view of how a compound alters the transcriptional landscape of a cell. Similarly, reporter gene assays offer a more targeted approach to measure the activation or inhibition of specific transcription factors or signaling pathways. To date, no studies have been published detailing the effects of this compound on gene expression in any cell line.
Signal Transduction Pathway Analysis via Western Blot or ELISA
Western blotting and enzyme-linked immunosorbent assays (ELISA) are standard techniques used to assess the phosphorylation status and abundance of key proteins within signal transduction cascades. These analyses are fundamental to understanding a compound's impact on cellular communication and response. The scientific literature currently contains no reports of Western blot or ELISA-based analyses for this compound.
High-Throughput Screening in Defined Cell Lines for Novel Biological Activities
High-throughput screening (HTS) campaigns involve testing large libraries of compounds in specific cell-based assays to identify molecules with desired biological activities. While this compound may have been included in proprietary HTS campaigns, the results of such screenings are not publicly available.
Mechanism of Action (MOA) Elucidation Beyond Direct Binding
Understanding a compound's mechanism of action is paramount for its development as a potential therapeutic agent. This involves not only identifying its direct molecular target but also characterizing its broader effects on cellular biochemistry and protein-protein interactions.
Biochemical Pathway Perturbation Analysis (e.g., Metabolomics, Lipidomics)
Metabolomics and lipidomics are powerful "omics" technologies that provide a snapshot of the metabolic state of cells or tissues. Analyzing the perturbations in these profiles following compound treatment can offer significant insights into the biochemical pathways affected. There is currently no available metabolomic or lipidomic data related to the activity of this compound.
Protein-Protein Interaction Modulation Studies
The modulation of protein-protein interactions (PPIs) represents an exciting frontier in drug discovery. Techniques such as co-immunoprecipitation and surface plasmon resonance can be employed to determine if a compound disrupts or stabilizes these critical interactions. Research into the potential of this compound to modulate PPIs has not been reported in the scientific literature.
Pharmacological Profiling in Isolated Biological Systems (Pre-clinical, mechanistic)
Extensive literature searches did not yield specific data on the pharmacological profiling of this compound in isolated biological systems. While the methodologies for such studies are well-established for assessing the activity of novel chemical entities, specific research detailing the functional response of this particular compound in isolated tissue or organ bath preparations has not been identified in the public domain.
Isolated Tissue Organ Bath Studies for Functional Response
No specific studies utilizing isolated tissue organ bath preparations to evaluate the functional response of this compound were found. This type of study is crucial for determining the effect of a compound on specific physiological functions in a controlled ex vivo environment, such as muscle contraction or relaxation in response to a substance. The absence of such data indicates that the pharmacological activity of this compound at the tissue level has not been characterized or publicly reported.
In Vitro Membrane Permeability and Transport Studies (e.g., PAMPA, Caco-2 cell model)
Similarly, there is a lack of specific published data on the in vitro membrane permeability and transport characteristics of this compound from studies using standard models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. These assays are fundamental in early drug discovery to predict the oral absorption and bioavailability of a compound. profacgen.comcreative-bioarray.com
The PAMPA model is a high-throughput method used to predict passive transcellular permeability. technologynetworks.comevotec.com It utilizes an artificial membrane, often composed of phospholipids, to mimic the gastrointestinal barrier. creative-bioarray.com This assay helps in understanding the passive diffusion potential of a compound. profacgen.com
The Caco-2 cell model, derived from human colorectal adenocarcinoma cells, forms a monolayer that differentiates to mimic the intestinal epithelial barrier. plos.org This model is more complex than PAMPA as it can assess not only passive diffusion but also active transport mechanisms, such as efflux mediated by transporters like P-glycoprotein (P-gp), and paracellular transport. mdpi.comnih.gov The integrity of the Caco-2 cell monolayer is a critical factor and is typically monitored by measuring the transepithelial electrical resistance (TEER). mdpi.com
While the principles of these assays are well-documented for various compounds, including other benzoic acid derivatives, specific experimental values and detailed findings for this compound are not available in the reviewed literature. Therefore, no data tables on its permeability coefficients or transport characteristics can be presented.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 3 Fluorophenoxy Methyl Benzoic Acid Analogues
Systematic Chemical Modifications of the Benzoic Acid Moiety
Carboxylic Acid Isosteric Replacements and Bioisosteric Substitutions
The replacement of the carboxylic acid group with a bioisostere is a common strategy in drug design to enhance efficacy, modulate physicochemical properties, and mitigate potential liabilities associated with carboxylic acids, such as poor membrane permeability and rapid metabolism. openaccessjournals.comopenaccessjournals.com A variety of isosteres can be considered, each with unique electronic and steric characteristics.
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and various heterocyclic structures. openaccessjournals.comopenaccessjournals.comresearchgate.net For instance, the 1H-tetrazole ring is a well-established non-classical isostere of the carboxylic acid group, sharing a similar acidic pKa and planar geometry. openaccessjournals.com Hydroxamic acids, while also acidic, introduce the potential for metal chelation, which could be beneficial or detrimental depending on the biological target. openaccessjournals.comopenaccessjournals.com Sulfonamides offer a non-planar alternative that can form different hydrogen bonding patterns. openaccessjournals.comopenaccessjournals.com In a related series of 2-phenoxybenzoic acids, hydrazide derivatives have been synthesized, showcasing another potential modification of the carboxylic acid function. nih.gov
The choice of a particular isostere is context-dependent and aims to preserve or enhance the desired biological activity while improving drug-like properties. openaccessjournals.com The table below summarizes some potential bioisosteric replacements for the carboxylic acid moiety in 2-[(3-fluorophenoxy)methyl]benzoic acid.
| Bioisostere | General Properties | Potential Impact on Activity |
| Tetrazole | Planar, acidic (similar pKa to carboxylic acid) | Can maintain key binding interactions. |
| Hydroxamic Acid | Acidic, potential for metal chelation | May alter binding mode and introduce new interactions. |
| Sulfonamide | Non-planar, acidic, different H-bonding pattern | Can probe different regions of the binding pocket. |
| Acyl Sulfonamide | More acidic than sulfonamides, can mimic carboxylate | May enhance binding affinity. |
| Thiazolidinedione | Planar, moderately acidic, lipophilic | Can improve cell permeability. |
| Oxadiazolone | Heterocyclic, can act as a carboxylic acid mimic | May offer improved metabolic stability. |
| Hydrazide | Can act as a hydrogen bond donor and acceptor | Alters the electronic and steric profile significantly. |
Electronic and Steric Effects of Substituents on the Benzoic Acid Aromatic Ring
The introduction of substituents onto the aromatic ring of the benzoic acid moiety can fine-tune the electronic properties and steric profile of the molecule. These modifications can influence the acidity of the carboxylic acid, the conformation of the molecule, and its interactions with the biological target.
Electron-withdrawing groups (EWGs) generally increase the acidity of the benzoic acid, which may lead to stronger ionic interactions with a target receptor. Conversely, electron-donating groups (EDGs) decrease acidity. researchgate.net The position of the substituent is also crucial. An ortho-substituent, for example, can induce a significant steric effect, forcing a conformational change in the molecule that could either be beneficial or detrimental to its activity. researchgate.net
For example, in a study of related 2-phenoxybenzamides, the introduction of substituents on the benzoic acid ring was shown to modulate activity. While specific data on the this compound scaffold is limited, general principles of medicinal chemistry suggest that small, electron-withdrawing substituents at the para- or meta-positions of the benzoic acid ring could enhance activity by increasing the acidity of the carboxyl group without introducing significant steric hindrance.
The following table outlines the expected effects of different types of substituents on the benzoic acid ring.
| Substituent Type | Position | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Activity |
| Electron-Withdrawing (e.g., -Cl, -CF3) | meta, para | Increases acidity of COOH | Minimal to moderate | May enhance binding affinity. |
| Electron-Withdrawing (e.g., -Cl, -CF3) | ortho | Increases acidity of COOH | Significant | May alter conformation, potentially improving or reducing activity. |
| Electron-Donating (e.g., -CH3, -OCH3) | meta, para | Decreases acidity of COOH | Minimal to moderate | May decrease binding affinity. |
| Electron-Donating (e.g., -CH3, -OCH3) | ortho | Decreases acidity of COOH | Significant | May alter conformation, potentially improving or reducing activity. |
| Bulky Alkyl Groups | Any | Minimal electronic effect | Significant | Likely to decrease activity due to steric hindrance. |
Exploration of the Phenoxy Ring and Fluorine Substitution Patterns
Positional Isomers of Fluorine (ortho, meta, para) and Their Impact on Activity
The position of the fluorine atom on the phenoxy ring can have a substantial impact on the molecule's properties. While the parent compound has a meta-fluoro substituent, exploring the ortho and para isomers is a logical step in SAR studies. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups and participate in hydrogen bonding or other electrostatic interactions.
The change in the fluorine position from meta to ortho or para will alter the molecule's dipole moment and its electronic distribution. An ortho-fluoro substituent, for instance, could induce a specific conformation through intramolecular hydrogen bonding with the ether oxygen or by steric influence. A para-fluoro substituent would have a more pronounced effect on the electronics of the phenoxy ring through resonance. Without specific experimental data comparing the isomers of 2-[(fluorophenoxy)methyl]benzoic acid, the optimal position remains to be determined empirically.
Introduction of Diverse Substituents on the Phenoxy Ring
Replacing the fluorine atom with other substituents or adding further groups to the phenoxy ring allows for a broad exploration of the chemical space around this part of the molecule. The goal is to probe for additional favorable interactions with the target and to modulate the compound's physicochemical properties.
Examples of such modifications could include:
Other Halogens: Replacing fluorine with chlorine, bromine, or iodine would systematically increase the size and lipophilicity of the substituent, while also altering its electronic properties.
Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, can increase lipophilicity and explore hydrophobic pockets in the binding site. For example, the synthesis of 2-(4-methyl-phenoxymethyl) benzoic acid has been reported. researchgate.net
Electron-Withdrawing/Donating Groups: The addition of strong EWGs (e.g., -NO2, -CN) or EDGs (e.g., -OCH3, -NH2) would significantly alter the electronic nature of the phenoxy ring, which could impact its interaction with the target.
Prenylated Groups: Studies on benzoic acid derivatives from Piper species have revealed compounds with prenylated side chains, suggesting that larger lipophilic groups on the aromatic ring can be compatible with biological activity. nih.govnih.govresearchgate.netnih.gov
The following table provides examples of substitutions on the phenoxy ring of similar scaffolds and their potential implications.
| Substituent | Position | Rationale for Modification |
| -Cl, -Br, -I | meta | To explore the effect of halogen size and lipophilicity. |
| -CH3 | para | To increase lipophilicity and probe for hydrophobic interactions. |
| -OCH3 | para | To introduce a hydrogen bond acceptor and increase electron density. |
| -NO2 | para | To introduce a strong electron-withdrawing group and potential H-bond acceptor. |
| Prenyl | Varies | To significantly increase lipophilicity and explore larger binding pockets. |
Heterocyclic Replacements for the Fluorophenoxy Moiety
Replacing the entire fluorophenoxy ring with a heterocyclic system is a more drastic modification but one that can lead to significant improvements in properties such as solubility, metabolic stability, and target selectivity. openaccessjournals.com A wide range of aromatic heterocycles can be considered as bioisosteres for the phenyl ring.
For example, a pyridine (B92270) ring could be used to introduce a basic nitrogen atom, which could form a salt bridge or a key hydrogen bond. Other five-membered heterocycles like thiazole, imidazole, or pyrazole (B372694) can also be employed to alter the electronic and steric profile of the molecule and introduce new hydrogen bond donor or acceptor sites. The synthesis of imidazo[2,1-b]benzothiazole (B1198073) acids, for instance, demonstrates the use of fused heterocyclic systems to mimic larger aromatic structures. nih.gov Furthermore, the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid shows a triazole ring directly attached to the benzoic acid, indicating that such heterocyclic modifications are synthetically feasible. chemicalbook.com
The choice of the heterocycle would depend on the desired properties and the understanding of the target's binding site.
| Heterocyclic Replacement | Potential Advantages |
| Pyridyl | Introduces a basic center, can improve solubility and form new interactions. |
| Thiazolyl | Can act as a hydrogen bond acceptor, alters electronic distribution. |
| Imidazolyl/Pyrazolyl | Can act as both hydrogen bond donor and acceptor. |
| Fused Heterocycles (e.g., Benzothiazolyl) | Can mimic the larger size of the phenoxy group while introducing heteroatoms. |
Variation of the Methylene (B1212753) Linker Between the Benzoic Acid and Phenoxy Moieties
Homologation and Chain Length Variations
Homologation, the process of incrementally increasing the length of the carbon chain, is a fundamental strategy in medicinal chemistry to probe the optimal distance between key pharmacophoric groups. In the context of this compound analogues, extending the methylene linker to an ethyl, propyl, or longer alkyl chain would alter the flexibility and the spatial orientation of the terminal aromatic rings.
Studies on other diaryl ether-based inhibitors have shown that linker length is a critical determinant of biological activity. For instance, in the development of inhibitors for various enzymes, an optimal linker length is often identified, beyond which activity decreases. This suggests that the binding pocket of the target protein has specific dimensional constraints. An elongated linker could allow the terminal moieties to access additional binding pockets or, conversely, could introduce conformational flexibility that is entropically unfavorable for binding.
Hypothetical In Vitro Activity Data for Homologated Analogues
| Compound | Linker Modification | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |
| 1 | -CH2- (Parent) | 1.0 | Baseline activity. |
| 2 | -CH2-CH2- | 0.5 | Increased flexibility may allow for optimal positioning within the binding site. |
| 3 | -CH2-CH2-CH2- | 2.5 | Further increased flexibility may lead to an entropic penalty upon binding. |
| 4 | -CH2-CH2-CH2-CH2- | 10.0 | Excessive length and flexibility likely prevent optimal binding. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues of this compound is not publicly available.
Introduction of Steric Constraints or Chiral Centers within the Linker
Introducing steric bulk or chiral centers into the methylene linker can provide valuable insights into the topology of the binding site and potentially enhance binding affinity and selectivity.
The introduction of a methyl or other small alkyl group on the methylene linker would create a chiral center, leading to two enantiomers. These enantiomers could exhibit different biological activities, a phenomenon known as stereoselectivity. The differential activity would strongly suggest a specific three-dimensional binding mode where one enantiomer fits more favorably into the chiral environment of the protein's active site. For example, in many kinase inhibitors, the stereochemistry of a chiral center within a linker region is crucial for potent inhibition.
Constraining the linker, for instance, by incorporating it into a cyclic system (e.g., a cyclopropane (B1198618) ring), would reduce its conformational freedom. If this pre-organizes the molecule into a bioactive conformation, a significant increase in potency could be observed due to a lower entropic cost of binding. Conversely, if the constrained conformation is not favorable for binding, a decrease in activity would be expected.
Hypothetical In Vitro Activity Data for Linker-Substituted Analogues
| Compound | Linker Modification | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |
| 1 | -CH2- (Parent) | 1.0 | Baseline activity. |
| 5a | (R)-CH(CH3)- | 0.2 | The (R)-enantiomer may orient the pharmacophores for optimal interaction. |
| 5b | (S)-CH(CH3)- | 5.0 | The (S)-enantiomer may introduce steric clashes within the binding site. |
| 6 | -C(CH3)2- | 15.0 | Gem-dimethyl substitution may introduce excessive steric bulk. |
| 7 | cyclopropyl-1,2-diyl | 0.8 | Rigidification may favorably pre-organize the molecule for binding. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues of this compound is not publicly available.
Correlation of Structural Features with Specific In Vitro Biological Activities
To systematically explore the SAR of these analogues and to rationalize the observed (or hypothetical) activities, various computational and theoretical approaches can be employed.
Development of Predictive SAR Models (e.g., Topliss Tree, de novo design)
The Topliss Tree is a classic operational scheme for analog synthesis that guides the selection of substituents to maximize potency. drughunter.comcresset-group.comnextmovesoftware.commedchemica.com Starting with the parent compound, a series of substitutions are made based on the relative potencies of the previously synthesized analogues. This method empirically explores the electronic (σ), hydrophobic (π), and steric (Es) properties of the substituents. drughunter.com While traditionally applied to aromatic substitutions, a similar decision-making process can be adapted for linker modifications. For example, if increasing linker length from methylene to ethyl enhances activity, the next logical step might be to explore a propyl linker or to introduce a small branch on the ethyl linker.
De novo design algorithms, on the other hand, utilize computational methods to design novel molecules that fit a specific target binding site. arxiv.org If a high-resolution structure of the biological target for this compound were available, these programs could be used to design linkers with optimal length, rigidity, and stereochemistry to maximize binding affinity.
Identification of Key Pharmacophoric Elements Critical for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For the this compound scaffold, the key pharmacophoric elements are likely:
The carboxylic acid group: This is a crucial feature, likely involved in a key hydrogen bonding or ionic interaction with the target protein.
The 3-fluorophenoxy moiety: The fluorine atom can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring. The phenoxy oxygen is also a potential hydrogen bond acceptor. The entire aromatic system can engage in hydrophobic and π-stacking interactions.
The central benzoic acid ring: This provides a rigid scaffold and can also participate in aromatic interactions.
The methylene linker: As discussed, this element dictates the spatial relationship between the two key aromatic systems.
Pharmacophore models can be generated based on a set of active compounds, even without a known target structure (ligand-based pharmacophore modeling). mdpi.comnih.govnih.gov These models can then be used to virtually screen large compound libraries to identify new potential inhibitors with diverse scaffolds but similar pharmacophoric features.
Elucidation of Structure-Mechanism Relationships for Targeted Biochemical Pathways
For instance, a highly flexible linker might allow the inhibitor to adapt its conformation to the binding site, potentially leading to a slow-onset inhibition profile. In this scenario, the initial binding event is followed by a conformational change in either the inhibitor, the enzyme, or both, resulting in a more stable, high-affinity complex. researchgate.net
Conversely, a rigid linker that pre-organizes the inhibitor in a near-optimal binding conformation could lead to a rapid, high-affinity interaction. However, if the rigid conformation is not ideal, it could prevent the necessary induced-fit conformational changes in the enzyme, leading to weaker inhibition.
The nature of the linker can also influence whether the inhibitor acts competitively, non-competitively, or uncompetitively with the natural substrate of the enzyme. By systematically varying the linker and observing the resulting changes in the inhibition kinetics, it is possible to build a detailed model of the structure-mechanism relationship for this class of compounds. This knowledge is invaluable for the rational design of more potent and selective inhibitors that target specific biochemical pathways.
Derivatization and Scaffold Exploration Based on 2 3 Fluorophenoxy Methyl Benzoic Acid
Prodrug Strategies and Chemical Modification for Modulating Pharmacokinetic Properties (Focus on chemical design)
The carboxylic acid moiety of 2-[(3-fluorophenoxy)methyl]benzoic acid is a prime target for chemical modification to create prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. mdpi.com This strategy is often employed to enhance properties such as solubility, membrane permeability, and oral bioavailability, or to mitigate undesirable effects like gastrointestinal toxicity. dntb.gov.uanih.govresearchgate.net
A common and effective prodrug approach for carboxylic acid-containing drugs is their conversion into esters or amides. researchgate.netnih.gov This masks the polar carboxylic acid group, generally increasing the molecule's lipophilicity, which can enhance its ability to cross biological membranes.
Design: The design of ester and amide prodrugs of this compound would involve reacting the carboxylic acid with various alcohols or amines.
Ester Prodrugs: Simple alkyl esters, such as methyl or ethyl esters, can be synthesized to improve oral bioavailability. nih.gov For instance, a methyl ester of a benzoic acid-based DPP-4 inhibitor was shown to have improved oral bioavailability compared to the parent compound. nih.gov More complex esters, such as those formed with glycols or other promoieties, can also be designed.
Amide Prodrugs: Amide linkages can be formed with amino acids, such as glycine (B1666218) or alanine. nih.gov These amino acid conjugates can potentially leverage amino acid transporters in the intestine to improve absorption. mdpi.com The synthesis typically involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reacting it with the desired amine. youtube.com
In Vitro Cleavage: The therapeutic efficacy of a prodrug is contingent on its conversion to the active parent drug at an appropriate rate and location. Ester and amide prodrugs are typically designed to be stable in the acidic environment of the stomach but are cleaved in the more neutral pH of the intestine or in plasma, where esterase and amidase enzymes are abundant. dntb.gov.uanih.gov In vitro hydrolysis studies are crucial to confirm this behavior. These studies are typically performed in simulated gastric fluid (e.g., pH 1.2 buffer) and simulated intestinal fluid or human plasma (e.g., pH 7.4 buffer). dntb.gov.ua The rate of cleavage is monitored over time, with the expectation that the prodrug remains largely intact at low pH while efficiently hydrolyzing to release the parent this compound at physiological pH. dntb.gov.ua
Table 1: Hypothetical Ester and Amide Prodrugs of this compound and Their Design Rationale
| Prodrug Derivative | Promoieties | Linkage | Design Rationale | Expected Cleavage Enzyme |
| Methyl 2-[(3-fluorophenoxy)methyl]benzoate | Methanol | Ester | Increase lipophilicity, potentially improve oral bioavailability. nih.gov | Carboxylesterases |
| 2-[(3-fluorophenoxy)methyl]benzoyl-L-glycine | Glycine | Amide | Target amino acid transporters for improved absorption. mdpi.com | Amidases, Peptidases |
| 2-Hydroxyethyl 2-[(3-fluorophenoxy)methyl]benzoate | Ethylene Glycol | Ester | Potentially modify solubility and hydrolysis rate. | Carboxylesterases |
Biocleavable linkers are molecular spacers that connect a drug to a carrier molecule or a targeting moiety, designed to be cleaved under specific physiological conditions to release the active drug. axispharm.comnih.gov The carboxylic acid group of this compound is an ideal attachment point for such linkers. The choice of linker dictates the release mechanism. axispharm.comnih.gov
Types of Biocleavable Linkers and Their Application:
Ester-based Linkers: These are among the most common types of linkers due to their susceptibility to cleavage by esterase enzymes that are prevalent in plasma. nih.gov The Wang linker, for example, is an acid-labile linker often used in solid-phase synthesis that can be adapted for prodrug design. combichemistry.com
Hydrazone Linkers: Hydrazone linkers are known for their pH sensitivity. They are relatively stable at physiological pH (7.4) but are readily cleaved in the acidic environments of endosomes and lysosomes (pH 4.5–6.0). nih.gov This property makes them highly suitable for targeted drug delivery systems designed to release their payload inside cells.
Disulfide Linkers: These linkers are stable in the bloodstream but are rapidly cleaved in the reducing environment inside cells, where the concentration of thiols like glutathione (B108866) is significantly higher. nih.gov This redox-sensitive cleavage is a powerful strategy for intracellular drug release.
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is found in high concentrations in some tumor microenvironments. This allows for tumor-specific drug release. cd-bioparticles.net
By attaching this compound to a targeting moiety (e.g., an antibody or nanoparticle) via one of these linkers, a sophisticated drug delivery system can be constructed to deliver the compound specifically to the desired site of action, enhancing efficacy and reducing off-target effects. cd-bioparticles.net
Table 2: Biocleavable Linkers for this compound
| Linker Type | Cleavage Trigger | Typical Application |
| Ester | Esterase enzymes in plasma/tissues. nih.gov | General prodrug design for systemic delivery. |
| Hydrazone | Acidic pH (e.g., in endosomes/lysosomes). nih.gov | Intracellular drug delivery after endocytosis. |
| Disulfide | High intracellular thiol concentrations (e.g., glutathione). nih.gov | Intracellular drug delivery. |
| β-Glucuronide | β-glucuronidase enzyme. cd-bioparticles.net | Targeted delivery to tissues with high enzyme levels (e.g., tumors). |
Conjugation Chemistry for Biological Probes and Imaging Agents
To study the mechanism of action, target engagement, and distribution of a compound, it is often necessary to attach a reporter tag, such as a fluorescent dye or a radioisotope. The carboxylic acid of this compound provides a convenient handle for such conjugation.
Fluorescently Tagged Analogues: Fluorescent probes are invaluable tools for visualizing the localization of a molecule in cells and tissues. Certain benzoic acid derivatives, such as 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid), are themselves fluorescent and have been used as luminescent dyes. nih.govumich.edu For this compound, a fluorescent tag would likely be appended. The synthesis would typically involve forming a stable amide or ester bond between the compound's carboxylic acid and a reactive functional group (e.g., an amine or alcohol) on a fluorescent dye like a coumarin, rhodamine, or fluorescein (B123965) derivative.
Radiolabeled Analogues: Radiolabeling allows for quantitative analysis of drug distribution (pharmacokinetics) and target engagement using techniques like positron emission tomography (PET) or autoradiography. Common isotopes used in drug discovery include Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F). A synthetic route for a radiolabeled analogue of this compound could be designed to incorporate one of these isotopes. For instance, ¹⁴C could be introduced into the benzoic acid ring, or a tritiated methyl group could be used. Given the presence of fluorine in the molecule, the introduction of ¹⁸F via nucleophilic substitution on a suitable precursor would be a viable strategy for developing a PET imaging agent.
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. Conjugating a small molecule like this compound to a larger entity like a peptide, protein, or nanoparticle can be used for various applications, including target identification and validation. nih.govnih.gov
The most common method for conjugating a carboxylic acid-containing small molecule to a protein is through amide bond formation with the side-chain amino groups of lysine (B10760008) residues on the protein's surface. nih.govyoutube.com This process typically involves a two-step reaction:
Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. youtube.com
Reaction with Amine: To improve efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) is often added to convert the intermediate into a more stable, yet still amine-reactive, NHS ester. This activated ester then readily reacts with the primary amines of lysine residues on a protein or a functionalized nanoparticle to form a stable amide bond. youtube.com
This same principle can be applied to conjugate the molecule to peptides, which can be designed to target specific cellular locations or proteins, or to the surface of nanoparticles for targeted delivery or imaging applications. acs.org
Table 3: General Scheme for Bioconjugation to a Protein
| Step | Description | Reagents |
| 1. Activation | The carboxylic acid of this compound is activated to form a reactive ester. | EDC, NHS |
| 2. Conjugation | The activated small molecule reacts with amine groups (e.g., lysine residues) on the surface of a protein. | Protein (with accessible lysine residues) |
| 3. Result | A stable amide bond is formed, covalently linking the small molecule to the protein. | Protein-small molecule conjugate |
Scaffold Hopping and Bioisosteric Replacements from the this compound Core
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetics, or a new intellectual property position. namiki-s.co.jpniper.gov.in These strategies involve modifying the core structure of a lead compound.
Scaffold Hopping: This strategy involves replacing the central molecular framework (the scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. nih.govnih.gov For this compound, the entire phenoxymethylbenzoic acid core could be replaced. For example, guided by the spatial arrangement of the key functional groups, one might replace the core with a more rigid heterocyclic system or a completely different non-aromatic scaffold that projects the key substituents in a similar orientation. A study on DPP-4 inhibitors successfully used a scaffold-hopping strategy to move from a uracil (B121893) scaffold to a xanthine (B1682287) scaffold, which incorporated benzoic acid moieties. nih.gov
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. drughunter.com This approach is less drastic than scaffold hopping and involves replacing a specific part of the molecule.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. chem-space.com It can be replaced with a variety of acidic groups that mimic its hydrogen bonding and acidic nature but have different physicochemical properties. drughunter.comnih.gov Common bioisosteres for carboxylic acids include:
Tetrazole: A five-membered heterocyclic ring that is a well-established carboxylic acid mimic.
Acyl sulfonamides: These are generally more lipophilic and metabolically stable than carboxylic acids. drughunter.com
Hydroxamic acids and various other acidic heterocycles (e.g., 3-hydroxyisoxazole, 1,2,4-oxadiazol-5-one). chem-space.com
Phenyl Ring Replacements: The two phenyl rings in the scaffold can be replaced to alter properties like metabolic stability and solubility.
The 3-fluorophenyl group could be replaced with other substituted phenyl rings or with heteroaromatic rings like pyridyl or pyrimidyl rings. This can block sites of metabolism or introduce new hydrogen bonding interactions. niper.gov.in
The benzoic acid phenyl ring could be replaced by a non-aromatic, conformationally rigid bicyclic structure, which can improve solubility and other properties. chem-space.com
Ether Linker Replacements: The ether linkage (-O-) provides flexibility to the molecule. Replacing it with other linkers can alter the molecule's conformation and properties. Potential bioisosteres for the ether oxygen include a thioether (-S-), an amine (-NH-), a methylene (B1212753) (-CH₂-), or a sulfonamide (-SO₂NH-).
Table 4: Examples of Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide drughunter.comchem-space.com | Improved metabolic stability, altered pKa, enhanced cell permeability. |
| 3-Fluorophenyl Ring | Pyridyl Ring, Thiophene Ring | Modulate metabolic stability, introduce new H-bonding interactions. niper.gov.in |
| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-) | Alter bond angle, flexibility, and hydrogen bonding potential. |
| Benzoic Acid Ring | Bicyclo[1.1.1]pentane | Increase sp³ character, improve solubility and metabolic profile. |
Design and Synthesis of Novel Chemical Entities with Similar Pharmacological Profiles
The derivatization of the this compound scaffold can lead to the generation of novel chemical entities with potentially enhanced or similar pharmacological profiles. The core structure is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. iucr.org The synthesis of new analogs can be approached by modifying the carboxylic acid, the aromatic rings, or the benzyl (B1604629) ether linkage.
Research on analogous 2-phenoxybenzoic acid structures has demonstrated that the synthesis of hydrazide derivatives can yield compounds with significant analgesic activities, in some cases more potent than established drugs like mefenamic acid and diclofenac (B195802) sodium. nih.gov This suggests a promising avenue for the derivatization of this compound. The carboxylic acid moiety can be converted to an acyl chloride and subsequently reacted with various hydrazine (B178648) derivatives to produce a library of novel hydrazides.
Furthermore, the introduction of different substituents on either of the two aromatic rings can significantly influence the biological activity. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure was found to be critical for antiplasmodial activity. mdpi.com Similarly, modifications to the aromatic rings of this compound, such as the introduction of additional halogen atoms, alkyl, or alkoxy groups, could modulate its interaction with biological targets. The fluorine atom already present can engage in specific interactions, such as hydrogen bonds, which can be a key determinant of activity. iucr.org
The broader family of benzoic acid derivatives has been extensively explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities. nih.govpreprints.orgresearchgate.netnih.gov For example, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes. nih.gov This highlights the potential of the this compound scaffold to be developed into inhibitors of various enzymes or receptor modulators.
Table 1: Examples of Bioactive 2-Phenoxybenzoic Acid and Benzoic Acid Derivatives
| Compound Class | Example Compound | Biological Activity | Reference |
| 2-Phenoxybenzoic Acid Hydrazides | 2-(2-Chlorophenoxy)benzoic acid (3-pyridinylidene)hydrazide | Analgesic | researchgate.net |
| 2-Phenoxybenzamides | N-(Aryl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | Antiplasmodial | mdpi.com |
| Xanthine-Based Benzoic Acid Derivatives | Compound 2f (a xanthine derivative with a benzoic acid moiety) | DPP-4 Inhibitor (IC₅₀ = 0.1 nM) | nih.gov |
| Aminobenzoquinones | Halogenated aminobenzoquinones | Anticancer | nih.gov |
Exploration of Alternative Core Scaffolds Maintaining Key Interactions
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures that retain the key binding interactions of a known active compound, while offering improved properties such as potency, selectivity, or pharmacokinetics. nih.govdtic.mildrugdiscoverytrends.com The this compound scaffold can serve as a starting point for such explorations. The key pharmacophoric features likely include the carboxylic acid (for ionic interactions or hydrogen bonding), the two aromatic rings (for hydrophobic or π-stacking interactions), and the ether oxygen (as a hydrogen bond acceptor).
One approach to scaffold hopping would be to replace the central ether linkage with other functionalities. For example, replacing the ether with an amide, sulfonamide, or a reversed amide could lead to new chemical series with altered conformational flexibility and hydrogen bonding capabilities. The synthesis of N-phenylanthranilic acid derivatives, which are isosteres of 2-phenoxybenzoic acids, has been reported to yield compounds with potent analgesic activity. nih.gov
Another strategy involves replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems. For instance, the phenyl ring of the benzoic acid moiety could be replaced with a pyridine (B92270) or pyrimidine (B1678525) ring to introduce additional hydrogen bond acceptors and modulate the pKa of the acidic group. A patent review of piperazine (B1678402) derivatives highlights the significant impact that modifications to a core scaffold can have on therapeutic use, spanning a wide range of activities from CNS agents to anticancer and antiviral profiles. nih.gov This underscores the potential of incorporating such heterocyclic moieties into analogs of this compound.
Structure-activity relationship (SAR) studies on related benzoic acid derivatives have shown that the nature and position of substituents are crucial for activity. researchgate.netiomcworld.comnih.gov For example, in a series of diphenylamine-based retinoids, the modification of the benzoic acid part led to the discovery of agonists, synergists, and antagonists. nih.gov A systematic exploration of the substitution pattern on the this compound scaffold, guided by computational modeling, could lead to the discovery of compounds with novel pharmacological profiles.
Table 2: Conceptual Scaffold Hopping Strategies for this compound
| Original Scaffold Feature | Potential Replacement | Rationale |
| Phenyl-O-CH₂-Phenyl | Phenyl-NH-CO-Phenyl | Introduce amide bond, alter geometry and H-bonding |
| Benzoic Acid | Tetrazole, Hydroxamic Acid | Bioisosteric replacement for carboxylic acid |
| Phenyl Ring | Pyridine, Thiophene, Furan | Introduce heteroatoms, modulate electronics and solubility |
| Ether Linkage (-O-) | Sulfide (-S-), Amine (-NH-), Methylene (-CH₂-) | Alter bond angles, flexibility, and hydrogen bonding potential |
Development of Affinity Ligands for Chromatographic Purification or Target Isolation
The carboxylic acid group of this compound provides a convenient handle for immobilization onto a solid support, making it a potential candidate for the development of affinity ligands for chromatographic applications. Affinity chromatography is a powerful technique for the purification of biomolecules based on specific binding interactions.
The general principle would involve activating a chromatography matrix (e.g., agarose (B213101) or silica (B1680970) beads) and then covalently coupling the this compound to it. The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form an active ester that can then react with an amine-functionalized solid support. Alternatively, the support can be functionalized with groups that can directly react with the carboxylic acid.
Once immobilized, the ligand could be used to purify proteins that have a binding affinity for the phenoxybenzoic acid structure. This could include enzymes for which this molecule is a substrate or inhibitor, or receptors for which it is a ligand. The fluorinated phenyl ring and the ether linkage provide specific structural and electronic features that could be recognized by a protein's binding pocket.
While there is no specific literature on the use of this compound as an affinity ligand, the principle has been demonstrated with other small molecules. For instance, benzoic acid and its derivatives have been used in mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, to achieve unique selectivities in the separation of various compounds. zodiaclifesciences.com This demonstrates the utility of the benzoic acid moiety in creating stationary phases with specific interaction capabilities.
Material Science Applications of this compound Derivatives
The unique combination of a rigid aromatic structure, a flexible ether linkage, and a polar carboxylic acid group makes this compound and its derivatives interesting building blocks for material science applications, such as in the synthesis of polymers and the construction of supramolecular assemblies.
Polymer Monomers: The carboxylic acid functionality allows this compound to be used as a monomer in polymerization reactions. For example, it could be converted into an acid chloride or an ester and then used in condensation polymerization to form polyesters or polyamides. The incorporation of the fluorophenoxymethyl side group into the polymer backbone would influence the material's properties, such as its thermal stability, solubility, and surface energy. The synthesis of functional polymers using benzoic acid-containing initiators for atom transfer radical polymerization (ATRP) has been reported, highlighting the versatility of the benzoic acid moiety in polymer chemistry. publish.csiro.aucmu.edu Similarly, new polymeric adsorbents have been synthesized by functionalizing copolymers with aminobenzoic groups. mdpi.com
Supramolecular Assemblies: The carboxylic acid group is a well-known motif for forming strong and directional hydrogen bonds, often leading to the formation of dimers in the solid state and in solution. This property can be exploited to create self-assembling systems. For example, benzoic acid derivatives have been shown to form supramolecular gels and other organized structures. The interplay of hydrogen bonding from the carboxylic acid and π-π stacking from the aromatic rings can direct the formation of well-defined nano- and microstructures. The presence of the fluorine atom can also introduce additional non-covalent interactions, such as halogen bonding, which can further influence the self-assembly process. While specific studies on this compound are lacking, research on other functionalized benzoic acids demonstrates the potential for creating complex and functional supramolecular architectures. rsc.org
Potential Applications and Interdisciplinary Research Leveraging 2 3 Fluorophenoxy Methyl Benzoic Acid Non Clinical
Use as a Chemical Probe for Elucidating Novel Biological Pathways
Fluorinated molecules are increasingly utilized as probes to investigate biological systems. st-andrews.ac.uk The introduction of a fluorine atom provides a sensitive NMR-active nucleus (¹⁹F) that can be used for in-situ monitoring without the background noise present in ¹H-NMR. The compound 2-[(3-fluorophenoxy)methyl]benzoic acid could potentially serve as a ¹⁹F-NMR probe to study enzyme-substrate interactions or to map binding pockets of proteins.
The metabolic stability conferred by the C-F bond means that the compound is less likely to be rapidly degraded in biological systems, allowing for the study of slower or more subtle biological processes. nih.gov While the biotransformation of some organofluorine compounds by microorganisms has been studied, specific investigations into fluorinated drugs and similar compounds are still relatively few. nih.gov The degradation of fluorinated compounds can sometimes lead to the release of fluoride (B91410) ions from unstable intermediates, a process that could be harnessed for developing sensors for specific enzymatic activities. acs.org
Table 1: Potential Applications as a Chemical Probe
| Application Area | Rationale |
|---|---|
| ¹⁹F-NMR Spectroscopy | The fluorine atom provides a distinct signal for monitoring molecular interactions. |
| Metabolic Pathway Tracing | The stable C-F bond allows the molecule to act as a tracer in biological systems. nih.gov |
Application in Chemoenzymatic Synthesis or Biocatalysis as a Substrate or Inhibitor
The field of biocatalysis has seen significant advancements, with enzymes being used to perform complex chemical transformations with high selectivity and under mild conditions. numberanalytics.comnih.gov Fluorinated compounds are valuable targets for chemoenzymatic synthesis. numberanalytics.com this compound could be a substrate for enzymes that catalyze reactions on aromatic rings or carboxylic acids. For instance, cytochrome P450 enzymes are known to be involved in the synthesis and degradation of various metabolites and can catalyze reactions on fluorinated compounds. nih.gov
Conversely, the molecule could act as an inhibitor of certain enzymes. The fluorophenoxy group might mimic the natural substrate of an enzyme, but the stability of the molecule or its strong binding could block the active site. The design of enzyme inhibitors is a key strategy in drug discovery and in the elucidation of enzyme mechanisms. Benzoic acid derivatives have been synthesized and tested for their ability to inhibit enzymes like influenza neuraminidase. researchgate.net
Role in the Discovery and Development of Novel Chemical Reactions or Methodologies
Fluorinated compounds are not only products of chemical synthesis but can also play a role in the development of new synthetic methods. The specific electronic properties imparted by the fluorine atom can influence the reactivity of the aromatic ring and the carboxylic acid group in this compound. This could be exploited in the development of novel cross-coupling reactions or functional group transformations. The synthesis of fluorinated benzoic acids itself can be challenging, and new methods are continually sought. google.com
The presence of both an ether linkage and a carboxylic acid offers multiple sites for chemical modification, making it a versatile scaffold for developing new chemical libraries for screening.
Contribution to Ligand Design for Specific Receptors or Enzymes in Academic Research
The design of ligands that bind with high affinity and selectivity to specific biological targets is a cornerstone of chemical biology and drug discovery. The structural features of this compound—an aromatic ether and a benzoic acid moiety—are commonly found in bioactive molecules. Benzoic acid and its derivatives are known to be important precursors for the synthesis of many organic substances with biological activity. wikipedia.orgresearchgate.net
The fluorine atom can enhance binding affinity through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, and can also increase the metabolic stability of the ligand. nih.gov The phenoxy benzoic acid scaffold is known for various biological activities, and derivatives can be synthesized to target specific receptors. nih.gov For example, a series of benzoic acid derivatives have been designed and synthesized as potential inhibitors for specific enzymes. researchgate.net
Table 2: Key Structural Features for Ligand Design
| Feature | Potential Role in Ligand Binding |
|---|---|
| Benzoic Acid | Can form salt bridges and hydrogen bonds with basic residues in a binding pocket. mdpi.com |
| Fluorophenoxy Group | The fluorine atom can participate in specific interactions and modulate the electronics of the ring. |
Development as a Component in Advanced Materials (e.g., liquid crystals, polymers, sensors)
Fluorinated compounds are used in the development of advanced materials due to their unique properties. numberanalytics.com The incorporation of fluorine can lead to materials with high thermal stability, chemical resistance, and specific electronic properties. researchgate.net Aromatic carboxylic acids like benzoic acid can be used as building blocks for metal-organic frameworks (MOFs) and other crystalline materials. The structure of 4-(4-Fluorophenoxy)benzoic acid, a related compound, reveals that molecules can link into dimers and form two-dimensional arrays. nih.gov
The rigid aromatic rings of this compound suggest its potential use as a mesogen in the formation of liquid crystals. The polarity and shape of the molecule are key determinants of liquid crystalline behavior. Furthermore, the carboxylic acid group allows for its incorporation into polymers, such as polyesters or polyamides, potentially imparting them with enhanced properties derived from the fluorinated moiety.
Future Research Directions and Emerging Trends in 2 3 Fluorophenoxy Methyl Benzoic Acid Research
Exploration of Underexplored Biological Targets for 2-[(3-fluorophenoxy)methyl]benzoic Acid and its Analogues
While the diaryl ether motif is present in a wide array of biologically active compounds, the full therapeutic potential of this compound and its analogues remains an area ripe for investigation. nih.gov The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov
Future research should focus on screening this compound and its newly synthesized analogues against a broad panel of biological targets that are currently underexplored for this chemical class. Based on the activities of structurally related phenoxybenzoic acids and diaryl ethers, several promising areas can be identified. For instance, some phenoxybenzoic acid derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov Others have shown potential as peroxisome proliferator-activated receptor γ (PPARγ) agonists, relevant for metabolic disorders, and as inhibitors of protein glycation. researchgate.net
Furthermore, the common metabolite of many pyrethroid pesticides, 3-phenoxybenzoic acid, has been shown to induce dopaminergic degeneration, suggesting that derivatives of phenoxybenzoic acid could be explored for their potential roles in neurodegenerative diseases, either as toxins or as scaffolds for developing neuroprotective agents. nih.gov The structural similarity of this compound to these compounds suggests that its biological activity profile may extend to these and other target families. A systematic approach to screening against a diverse range of kinases, proteases, nuclear receptors, and ion channels could uncover novel therapeutic applications.
Table 1: Potential Underexplored Biological Targets for this compound Analogues
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | VEGFR-2, Tyrosine Kinases | Oncology, Ophthalmology |
| Nuclear Receptors | PPARγ | Metabolic Diseases, Inflammation |
| Enzymes | Enoyl-Acyl Carrier Protein Reductase | Infectious Diseases (e.g., Malaria) nih.gov |
| Neurological Targets | Dopamine Transporter (DAT) | Neurodegenerative Diseases nih.gov |
Application of Artificial Intelligence and Machine Learning in Predicting Activities and Designing Novel Analogues
Generative AI models can design novel molecules with desired properties, potentially leading to the creation of analogues with enhanced potency, selectivity, and pharmacokinetic profiles. crimsonpublishers.com These computational tools can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. oxfordglobal.com For instance, massively multitask machine learning models can be built using data from thousands of assays to predict the activity of new compounds with greater accuracy. oxfordglobal.com
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict the biological activity of novel analogues against various targets. | Accelerated identification of lead compounds. |
| Generative Design | Creating new molecular structures with optimized properties (e.g., potency, selectivity, ADME). | Design of more effective and safer drug candidates. |
| Synthesis Prediction | Predicting optimal synthetic routes and reaction conditions for new derivatives. | More efficient and cost-effective synthesis. |
| Virtual Screening | Screening large virtual libraries of compounds against biological targets. | Rapid identification of potential hits. nih.gov |
Development of Advanced Synthetic Methodologies for Sustainable and Efficient Production of this compound Derivatives
The development of sustainable and efficient synthetic methods is a critical aspect of modern pharmaceutical chemistry. For this compound and its derivatives, which are diaryl ethers, future research will likely focus on greener synthetic strategies. dntb.gov.uathieme-connect.comrsc.orgrsc.org
Classical methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper. rsc.org Modern cross-coupling reactions, like the Buchwald-Hartwig and Chan-Lam couplings, offer milder and more efficient alternatives. dntb.gov.uarsc.org Future research will likely focus on the development of novel catalytic systems for these reactions, including the use of more abundant and less toxic metals, as well as nanocatalysts that can be easily recovered and reused. rsc.org
There is also a growing interest in developing synthetic methods that utilize renewable resources. For instance, lignin-based benzoic acid derivatives are being explored as sustainable starting materials for the synthesis of active pharmaceutical ingredients. rsc.org Investigating the potential of using bio-based feedstocks for the synthesis of the benzoic acid or phenoxy moieties of this compound could be a promising avenue for sustainable production. rsc.org Furthermore, processes that minimize waste and energy consumption, such as flow chemistry and mechanochemistry, are expected to be increasingly applied.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is essential. nih.govfrontiersin.orgfrontiersin.orgmaastrichtuniversity.nlmdpi.com This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular mechanisms underlying a compound's activity. nih.gov
For example, after treating cells or animal models with a this compound derivative, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. frontiersin.org By integrating these datasets, researchers can construct detailed molecular networks that illustrate how the compound exerts its effects, identify novel biomarkers of drug response, and predict potential off-target effects. nih.govmdpi.com
This multi-omics approach can be particularly valuable for elucidating the mechanisms of action of compounds with novel biological activities discovered through the screening efforts described in section 9.1. It can also aid in personalizing treatments by identifying patient populations that are most likely to respond to a particular drug based on their unique molecular profiles. mdpi.com
Future Prospects for this compound as a Lead Compound in Fundamental Academic Research
Beyond its potential for drug development, this compound and its derivatives hold promise as tool compounds for fundamental academic research. The fluorinated nature of the compound is of particular interest, as the incorporation of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. bohrium.comnih.govmdpi.comresearchgate.netutmb.edu
The fluorine atom can serve as a sensitive probe for studying drug-target interactions using techniques like ¹⁹F NMR spectroscopy. The strategic placement of fluorine can also be used to investigate the metabolic fate of the molecule and to design more metabolically stable analogues. nih.gov
As a lead compound, this compound can be systematically modified to create a library of analogues with varying electronic and steric properties. This library can then be used to probe the structure-activity relationships (SAR) for a given biological target, providing valuable insights into the molecular determinants of binding and activity. nih.gov Such studies can contribute to a deeper understanding of fundamental biological processes and provide a foundation for the design of future therapeutic agents. Benzoic acid and its derivatives have already been shown to be important in medicinal chemistry for targeting cancer, and further exploration of fluorinated derivatives could yield promising results. preprints.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
